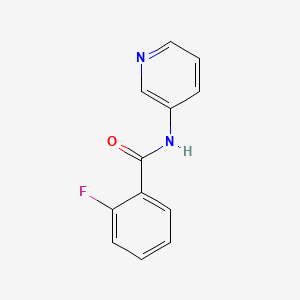![molecular formula C14H17ClN2OS B5570706 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)
2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis Process : The synthesis of related compounds often involves complex chemical reactions. For example, N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide is synthesized using an aryllithium reaction with 14CO2 (Gawell, 2003). Similarly, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized for their anti-acetylcholinesterase activity, indicating a multi-step synthesis process (Sugimoto et al., 1990).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of related compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been determined using single-crystal X-ray diffraction data, highlighting key molecular features such as strong intramolecular hydrogen bonds (Saeed et al., 2010).
Chemical Reactions and Properties
- Chemical Behavior : Compounds similar to 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide react with various chemical agents. For instance, 3-chloro-1-benzothiophene-2-carbonylchloride reacted with aromatic amines and other nucleophiles, indicating the reactivity of such compounds (Naganagowda & Petsom, 2011).
Physical Properties Analysis
- Stability and Form : The stability of compounds in this class can vary based on their molecular structure. For example, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide demonstrated stability in rat liver microsome studies, suggesting its physical robustness (Wei et al., 2000).
Chemical Properties Analysis
- Reactivity with Other Compounds : The reactivity of these compounds is highlighted in studies such as the synthesis of acetylcholinesterase inhibitors, where the introduction of different groups influenced the compound's activity (Sugimoto et al., 1992).
科学的研究の応用
Anti-acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the basic quality of the piperidine nitrogen were crucial for enhanced activity. Compound 21, in particular, showed remarkable potency as an inhibitor of acetylcholinesterase, indicating potential application as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activity
Research involving 3-chloro-1-benzothiophene-2-carbonylchloride, which shares a structural motif with the chemical , led to the synthesis of various 3-substituted quinazolinones. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Naganagowda & Petsom, 2011).
Serotonin 4 Receptor Agonist Activity
A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives exhibited serotonin 4 (5-HT4) receptor agonist activity. These compounds, including Y-34959 and its analogs, showed promising pharmacological profiles for gastrointestinal motility, highlighting a therapeutic application area for related structures (Sonda et al., 2003).
Antioxidant Activity
The synthesis and characterization of N-(4-formylpiperazine-1-carbonothioyl)benzamide, a benzoylthiourea derivative, revealed good antioxidant activity. This finding supports the potential utility of similar compounds in oxidative stress-related conditions (Abosadiya, 2020).
特性
IUPAC Name |
2-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGITQNFXCNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)
![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

